molecular formula C15H16N2O3 B2637820 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903891-09-7

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2637820
CAS No.: 1903891-09-7
M. Wt: 272.304
InChI Key: FVSZZVWGPAHDDK-UHFFFAOYSA-N
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Description

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an azetidine ring, and a furan ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine and furan intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the furan and azetidine intermediates with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form azetidines with different substituents.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution on the pyridine ring can introduce various functional groups.

Scientific Research Applications

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-ol: Shares the furan and azetidine rings but lacks the pyridine ring.

    2,5-dimethylfuran-3-carboxylic acid: Contains the furan ring but lacks the azetidine and pyridine rings.

Uniqueness

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the combination of its three distinct rings, which confer specific chemical properties and potential applications not found in similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-6-14(11(2)19-10)15(18)17-8-13(9-17)20-12-4-3-5-16-7-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSZZVWGPAHDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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